molecular formula C20H19N3O B14283952 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- CAS No. 148581-62-8

3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-

Cat. No.: B14283952
CAS No.: 148581-62-8
M. Wt: 317.4 g/mol
InChI Key: BIRVWAVIDBJNOI-UHFFFAOYSA-N
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Description

3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-acyl-quinolin-2-one with substituted phenylhydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst such as indium(III) chloride and can be facilitated by microwave irradiation to improve yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose and thereby regulating blood sugar levels . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- can be compared with other similar compounds such as:

The uniqueness of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

148581-62-8

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

8-butyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C20H19N3O/c1-2-3-7-14-10-11-18-16(12-14)19-17(13-21-18)20(24)23(22-19)15-8-5-4-6-9-15/h4-6,8-13,22H,2-3,7H2,1H3

InChI Key

BIRVWAVIDBJNOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=CC=C4

Origin of Product

United States

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